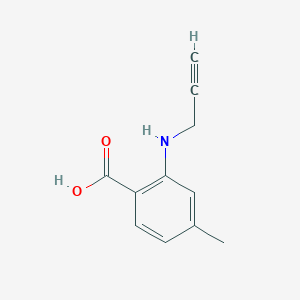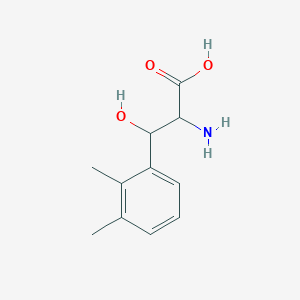
4-Bromohex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromohex-1-yne is a chemical compound that has garnered significant attention due to its unique properties and various applications in scientific research and industry. This compound is widely used as a building block and an intermediate in organic synthesis, drug discovery, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne. The reaction typically uses bromine (Br₂) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed:
Substitution Reactions: Products include various substituted alkynes.
Addition Reactions: Products include dihaloalkenes and haloalkanes.
Aplicaciones Científicas De Investigación
4-Bromohex-1-yne is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromohex-1-yne involves its reactivity with various molecular targets. The triple bond in the alkyne allows it to participate in addition and substitution reactions, while the bromine atom can be a site for nucleophilic attack. These properties make it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Hex-1-yne: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromohexane: Contains a single bond instead of a triple bond, limiting its reactivity in addition reactions.
2-Bromohex-1-yne: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromohex-1-yne’s combination of a bromine atom and a triple bond makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H9Br |
|---|---|
Peso molecular |
161.04 g/mol |
Nombre IUPAC |
4-bromohex-1-yne |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h1,6H,4-5H2,2H3 |
Clave InChI |
BNQGWWAOHWYBOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
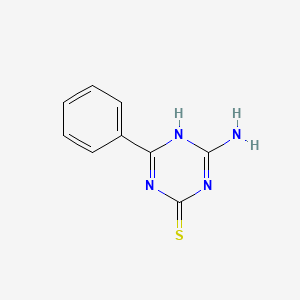
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
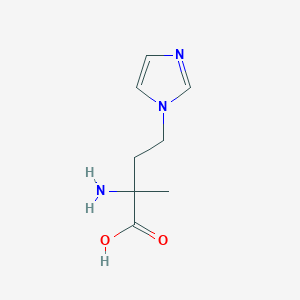


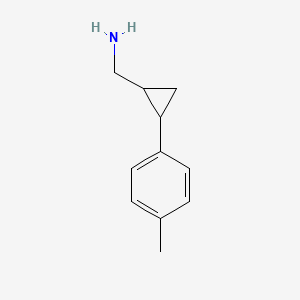
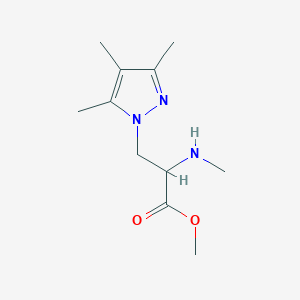
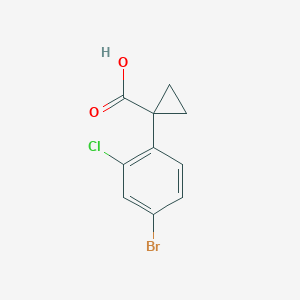
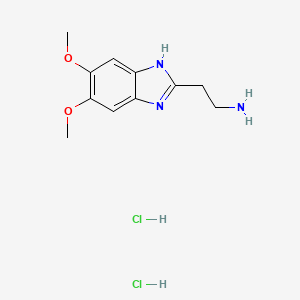
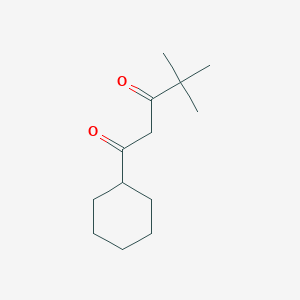
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
